molecular formula C16H21NO2 B262153 N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide

N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide

Katalognummer B262153
Molekulargewicht: 259.34 g/mol
InChI-Schlüssel: GMNVFEWSZLMHGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide, commonly known as CYM5442, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of CYM5442 involves its ability to modulate the activity of various signaling pathways. Studies have shown that CYM5442 can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. Additionally, CYM5442 can activate the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway, which has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
CYM5442 has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that CYM5442 can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, CYM5442 has been shown to have neuroprotective effects and can improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using CYM5442 in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying various biological processes. Additionally, CYM5442 has been shown to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of using CYM5442 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research on CYM5442. One area of interest is the development of CYM5442 analogs that exhibit improved solubility and potency. Additionally, further studies are needed to explore the potential therapeutic applications of CYM5442 in the treatment of neurodegenerative diseases. Furthermore, the mechanism of action of CYM5442 needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion
In conclusion, CYM5442 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a versatile tool for studying various biological processes. The synthesis method of CYM5442 has been well-established, and its mechanism of action has been extensively studied. While CYM5442 has several advantages for use in lab experiments, its limited solubility in water is a limitation. There are several future directions for research on CYM5442, including the development of analogs and further exploration of its therapeutic applications.

Synthesemethoden

The synthesis of CYM5442 involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting compound then undergoes a reaction with 2-(cyclohexen-1-yl)ethylamine in the presence of triethylamine to yield CYM5442. This synthesis method has been described in detail in scientific literature and has been successfully replicated by various researchers.

Wissenschaftliche Forschungsanwendungen

CYM5442 has been extensively studied for its potential therapeutic applications. One of the significant areas of research has been its anti-inflammatory properties. Studies have shown that CYM5442 can inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, CYM5442 has been investigated for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Furthermore, CYM5442 has been studied for its neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Produktname

N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide

Molekularformel

C16H21NO2

Molekulargewicht

259.34 g/mol

IUPAC-Name

N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide

InChI

InChI=1S/C16H21NO2/c1-19-15-9-5-8-14(12-15)16(18)17-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,17,18)

InChI-Schlüssel

GMNVFEWSZLMHGA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=CCCCC2

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.